molecular formula C8H12N2 B127198 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 144042-79-5

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B127198
M. Wt: 136.19 g/mol
InChI Key: XJNCBRUNUDZBFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves a five-component domino reaction using cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine in ethanol at reflux, which includes steps like N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization . Another method utilizes N-heterocyclic carbene (NHC)-catalyzed cascade annulations for the synthesis of tetrahydroimidazo[1,2-a]pyridines, featuring mild conditions and moderate to high yields . Additionally, a three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum’s acid has been developed for the synthesis of substituted tetrahydroimidazo[4,5-b]pyridin-5-ones .

Molecular Structure Analysis

The molecular structure of tetrahydroimidazo[1,2-a]pyridine derivatives is characterized by a nitrogen bridgehead-fused heterocycle. The regiochemistry and equilibrium studies of related compounds, such as tetrazolo[1,5-a]pyrimidines, have been analyzed using density functional theory (DFT) for energetic and molecular orbital (MO) calculations, which can provide insights into the stability and behavior of these heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroimidazo[1,2-a]pyridine derivatives can be influenced by various substituents. For instance, the synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine was achieved through intramolecular cyclization of an iminium ion, which was used to produce farnesyltransferase inhibitor analogues . Unusual tautomerism has been observed in dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines, where the presence of substituted amino groups leads to solvent-dependent equilibria between different tautomers .

Physical and Chemical Properties Analysis

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

Research in the field of coordination chemistry reviews the fascinating variability in the chemistry and properties of heterocyclic compounds similar to 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. These studies emphasize the preparation, properties, and potential applications of these compounds in forming complex compounds with significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives, closely related to the structure of interest, have been extensively studied for their biological and medicinal applications. These compounds, due to their ability to form coordination as well as hydrogen bonds, are utilized as exquisite sensing materials and exhibit a range of biological activities. The review of literature from 2005 to 2020 covers various pyrimidine-based optical sensors and highlights their significance in the field of medicinal chemistry (Jindal & Kaur, 2021).

Drug Development and Synthetic Applications

The research on synthetic compounds with imidazole scaffolds, which share structural similarities with 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, indicates their potential as selective inhibitors in drug development, particularly as kinase inhibitors for proinflammatory cytokine release. Such studies contribute to the literature by detailing design, synthesis, and activity studies of these compounds (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

The synthesis, chemistry, and potential of heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine, are highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds have shown significant biological importance and are integral in the development of novel chemistry and drug applications (Li et al., 2019).

properties

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8-9-5-6-10(7)8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCBRUNUDZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

CAS RN

144042-79-5
Record name 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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